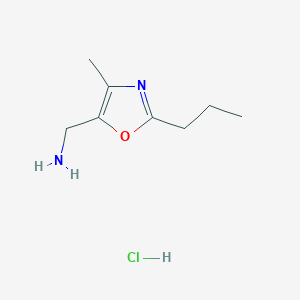

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride

Description

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3-oxazole core substituted with a methyl group at position 4 and a propyl chain at position 2. The methanamine group at position 5 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

(4-methyl-2-propyl-1,3-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWYILKULHYRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(O1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation

While specific procedures for this exact compound are limited in open literature, analogous oxazole derivatives are synthesized via cyclization reactions involving:

- Cyclization of α-hydroxy amides or α-halo ketones with amines to form the oxazole ring.

- Dehydration reactions using reagents like trifluoroacetic anhydride (TFAA) to promote ring closure, as seen in related oxazole syntheses.

Formation of Hydrochloride Salt

- The free base amine is dissolved in a suitable solvent (e.g., ethanol or diethyl ether).

- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the amine solution.

- The hydrochloride salt precipitates out or is crystallized by solvent evaporation or cooling.

Reaction Conditions and Optimization

Research Findings and Data Summary

- The synthesis requires strict control of temperature and solvent system to avoid decomposition or side reactions.

- The reaction time varies with solvent and reagent nature but is generally within 1-5 hours for optimal yield.

- Use of aprotic polar solvents like DMF or THF enhances solubility of intermediates and reagents, improving reaction efficiency.

- The hydrochloride salt form improves stability and handling of the compound for further applications.

Comparative Table of Key Preparation Steps

| Step | Description | Typical Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| Oxazole ring synthesis | Cyclization of precursors | α-halo ketones, amines, TFAA | 0°C to RT, 2-4 hours | Formation of substituted oxazole |

| Methanamine introduction | Reduction or alkylation | LiAlH4, alkyl halides | Reflux or RT, 1-5 hours | Aminomethyl substitution |

| Hydrochloride salt formation | Acid-base reaction to form stable salt | HCl in ethanol or ether | RT, 1-2 hours | Crystallized hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride serves as a vital building block for synthesizing pharmaceutical compounds. Its oxazole structure is conducive to the development of drugs targeting neurological and inflammatory conditions. The compound's unique properties allow it to act as a precursor in the synthesis of more complex molecules with potential therapeutic benefits.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities. The synthesis typically involves:

- Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.

- Alkylation Reactions : Introduction of methyl and propyl groups using suitable alkyl halides.

- Amination : Nucleophilic substitution reactions to introduce the methanamine group.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid converts the free amine into its hydrochloride salt.

Preliminary studies have indicated that (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride exhibits notable biological activity:

Antimicrobial Efficacy

A study conducted on various synthesized oxazole derivatives highlighted the antimicrobial properties of this compound against multiple bacterial strains. The findings underscored its potential as a candidate for developing new antimicrobial agents.

Antioxidant Mechanisms

Research focusing on the antioxidant capabilities of oxazole derivatives revealed that this compound can mitigate oxidative stress in cellular models. These findings suggest potential therapeutic applications in diseases associated with oxidative stress.

Anticancer Studies

Ongoing investigations are assessing the cytotoxic effects of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride against various cancer cell lines. Initial results indicate promising anticancer activity, warranting further exploration into its mechanisms of action and efficacy.

Case Studies and Research Findings

Several case studies have been documented regarding the applications and effects of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride:

- Study on Antimicrobial Efficacy : A comprehensive analysis demonstrated the effectiveness of this compound against several bacterial strains, contributing to the understanding of structure–activity relationships among oxazole derivatives.

- Antioxidant Mechanisms : Research highlighted its role in reducing oxidative stress in vitro, suggesting implications for therapeutic strategies in oxidative stress-related diseases.

- Anticancer Studies : Initial cytotoxicity assays against cancer cell lines showed that this compound exhibits significant promise as an anticancer agent, prompting further studies into its pharmacodynamics and potential clinical applications.

Biological Activity

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, a compound characterized by its oxazole ring structure, has gained attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride is CHClNO, with a molecular weight of 190.67 g/mol. The compound features a five-membered oxazole ring with both methyl and propyl substituents, which contribute to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 190.67 g/mol |

| CAS Number | 1803585-01-4 |

| Appearance | Powder |

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride exhibits biological activity primarily through its interactions with specific molecular targets. It acts as a ligand that can bind to various enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential roles in antimicrobial and anticancer activities.

Antioxidant Properties

Research has shown that oxazole derivatives, including (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, possess significant antioxidant properties. These compounds can reduce oxidative stress markers in biological systems. Common assays used to evaluate antioxidant capacity include:

- DPPH radical scavenging activity

- Reducing power assays

Results typically indicate a decrease in oxidative stress markers, suggesting the compound's effectiveness as an antioxidant .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. A study assessing the Minimum Inhibitory Concentration (MIC) revealed the following results:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings indicate that (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Emerging studies have suggested that the compound may also have anticancer properties. Preliminary data indicate that it can inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest. More rigorous testing is required to establish its efficacy and mechanism in cancer treatment .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive analysis was conducted involving various synthesized oxazole derivatives, including (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride. The study highlighted its effectiveness against multiple bacterial strains and provided insight into structure–activity relationships .

- Antioxidant Mechanisms : Another research effort focused on the antioxidant capabilities of oxazole derivatives in cellular models exposed to oxidative stressors. The results underscored the potential therapeutic applications of these compounds in oxidative stress-related diseases .

- Anticancer Studies : Ongoing investigations are assessing the cytotoxic effects of this compound against various cancer cell lines, with initial findings indicating promising results that warrant further exploration .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1803585-01-4 (SY203707)

- Molecular Formula : Estimated as C₉H₁₅ClN₂O (based on structural analogs)

- Molecular Weight : ~190.6 g/mol (calculated)

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications: Oxazole vs. Thiazole

Replacing the oxygen atom in the oxazole ring with sulfur yields a 1,3-thiazole analog, significantly altering electronic properties and lipophilicity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine HCl | 1803585-01-4 | C₉H₁₅ClN₂O | ~190.6 | Oxazole core with O atom |

| 1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine HCl | 1255717-41-9 | C₈H₁₅ClN₂S | 206.74 | Thiazole core with S atom |

Key Findings :

Substituent Variations: Alkyl vs. Aromatic Groups

Substituents on the heterocycle profoundly influence physicochemical properties and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Profile |

|---|---|---|---|---|

| (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine HCl | 1803585-01-4 | C₉H₁₅ClN₂O | ~190.6 | 4-methyl, 2-propyl |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 690632-35-0 | C₁₀H₁₀Cl₂N₂S | 261.17 | 2-(4-chlorophenyl), thiazole |

| (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl | 1803606-83-8 | C₇H₁₂ClN₂O | 176.64 | 2-ethyl, 4-methyl |

Key Findings :

- The chlorophenyl-substituted thiazole (CAS 690632-35-0) has a higher molecular weight (261.17 g/mol) and likely reduced solubility due to the hydrophobic aryl group .

- Reducing the alkyl chain from propyl to ethyl (e.g., CAS 1803606-83-8) decreases molecular weight by ~14 g/mol, which may improve metabolic stability .

Functional Group Additions: Impact of Sulfonyl and Pyridine Moieties

Introducing sulfonyl or pyridine groups diversifies electronic and steric profiles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|---|

| (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine HCl | 1803585-01-4 | C₉H₁₅ClN₂O | ~190.6 | None (baseline) |

| 1-(4-Methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)methanamine HCl | 1158592-33-6 | C₁₅H₁₈ClN₃S | 307.85 | Methylsulfanyl, pyridinyl |

| {4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine HCl | 1803587-16-7 | C₁₄H₁₃ClN₄O | 288.74 | Oxadiazole, pyridine |

Key Findings :

- The pyridine-containing compound (CAS 1803587-16-7) has a higher molecular weight (288.74 g/mol) and may exhibit improved hydrogen-bonding capacity due to the nitrogen-rich oxadiazole ring .

Data Table: Comparative Overview of Key Compounds

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, and how can purity be ensured?

- Methodology : A common approach involves cyclization of precursor oximes or thioamides under acidic or basic conditions. For example, oxime intermediates (e.g., derived from substituted aldehydes) can be treated with hydroxylamine hydrochloride, followed by ring closure with ethyl acetoacetate analogs . Chlorination steps (e.g., using PCl₅) may be required to finalize the oxazole core .

- Purity Control : Use column chromatography for intermediate purification and validate final product purity via HPLC (C18 columns, acetonitrile/water gradient) and NMR (¹H/¹³C, verifying absence of unreacted precursors) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C4, propyl at C2 of oxazole) and amine hydrochloride protonation state (δ ~2.5–3.5 ppm for NH₃⁺) .

- FT-IR : Identify C=N (1650–1600 cm⁻¹) and NH₃⁺ (2500–3000 cm⁻¹ broad stretch) .

- Chromatography :

- HPLC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ and assess isotopic patterns for Cl⁻ counterion verification .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s biological activity while minimizing confounding variables?

- Framework : Adopt a split-plot design (e.g., randomized blocks with factorial arrangements) to test dose-response relationships and interactions with biological matrices .

- Controls : Include vehicle controls (e.g., saline for solubility), positive controls (e.g., known oxazole-based agonists/antagonists), and blinded sample processing to reduce bias .

- Replication : Use ≥4 biological replicates per treatment group, with statistical power analysis (α=0.05, β=0.2) to determine sample size .

Q. How can contradictory data in receptor-binding assays be resolved?

- Hypothesis Testing :

Batch Variability : Compare multiple synthesis batches via LC-MS to rule out impurities (e.g., residual solvents affecting assay results) .

Receptor Heterogeneity : Perform competitive binding assays with selective antagonists to identify off-target interactions .

Theoretical Alignment : Link discrepancies to receptor dimerization or allosteric modulation hypotheses, using molecular docking (e.g., AutoDock Vina) to model binding poses .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways?

- Degradation Studies :

- Hydrolytic Stability : Incubate in buffers (pH 2–12, 37°C) and monitor via LC-MS for hydrolysis products (e.g., oxazole ring opening) .

- Photolysis : Expose to UV-Vis light (λ=254–365 nm) and quantify degradation kinetics using first-order models .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to estimate EC₅₀ values .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?

- In Silico Strategies :

QSAR : Train models (e.g., Random Forest, SVM) on analogs’ physicochemical descriptors (logP, polar surface area) to predict bioavailability .

MD Simulations : Perform 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational stability in lipid bilayers .

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic liabilities (e.g., CYP450 interactions) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.